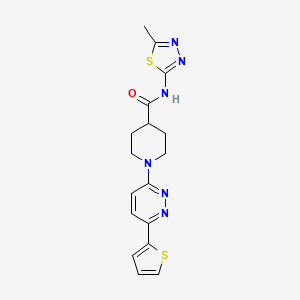

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a 5-methyl-1,3,4-thiadiazole core linked to a piperidine-4-carboxamide moiety and a 6-(thiophen-2-yl)pyridazine group. This structural complexity integrates multiple pharmacophoric elements:

- 1,3,4-Thiadiazole: Known for its electron-rich nature and role in modulating bioactivity .

The compound’s design suggests applications in medicinal chemistry, though specific biological data are absent in the provided evidence. Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6OS2/c1-11-19-22-17(26-11)18-16(24)12-6-8-23(9-7-12)15-5-4-13(20-21-15)14-3-2-10-25-14/h2-5,10,12H,6-9H2,1H3,(H,18,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSRBVRONQGLEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core. The thiophene moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The piperidine ring can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Secondary or tertiary amines.

Substitution: Substituted piperidines or thiadiazoles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and thiophene moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of thiadiazole can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study synthesized several thiadiazole derivatives and evaluated their antimicrobial activity using the disc diffusion method. Among these, compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide demonstrated significant inhibition zones against E. coli and S. aureus, indicating strong antibacterial potential .

Anticancer Properties

The anticancer activity of this compound has also been investigated extensively. The structural features of thiadiazole derivatives have been linked to their ability to induce apoptosis in cancer cells.

Case Study: Anticancer Activity

In a recent study, a series of thiadiazole-based compounds were tested against various cancer cell lines, including human lung cancer (A549) and hepatocellular carcinoma (HepG2). The results indicated that certain derivatives exhibited percent growth inhibition (PGI) rates exceeding 70% against these cell lines, suggesting promising anticancer activity . The mechanism was further explored through molecular docking studies, revealing interactions with key proteins involved in cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been assessed through in silico studies.

Case Study: In Silico Docking Studies

Molecular docking studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. The docking results indicated favorable binding affinities, positioning this compound as a candidate for further optimization as an anti-inflammatory agent .

Summary of Findings

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, in cancer research, it may inhibit key signaling pathways such as STAT3, which is involved in cell proliferation and survival. The compound's ability to cross cellular membranes and bind to these targets makes it a potent therapeutic agent.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core : Replacing pyridazine (target) with pyridine (18p, 18r) reduces ring strain and electron deficiency, which could influence solubility and target affinity .

- Amide Linkage : The piperidine-4-carboxamide in the target compound offers greater conformational flexibility than the rigid dimethoxyphenyl or thioacetamide groups in analogs .

Physicochemical Properties

- Melting Points : Analogs like 18p (199–200°C) and 18r (190–192°C) suggest that rigid aromatic systems (e.g., dimethoxyphenyl) increase crystallinity. The target compound’s flexible piperidine may lower its melting point .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 436.5 g/mol. The structural components include a thiadiazole ring and a piperidine moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₆O₃S₃ |

| Molecular Weight | 436.5 g/mol |

| CAS Number | 1105217-84-2 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. For example, a study reported that derivatives of thiadiazole demonstrated IC50 values in the low micromolar range against these cell lines, suggesting potent anticancer activity through mechanisms such as inhibition of protein kinases and topoisomerases .

Case Study: In Vitro Evaluation

A study conducted an MTT assay to evaluate the cytotoxic effects of synthesized thiadiazole derivatives. Results showed enhanced activity when piperidine was incorporated into the structure, indicating that modifications at specific sites can significantly improve anticancer efficacy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiadiazoles are known for their broad-spectrum antimicrobial activity, which includes antibacterial and antifungal effects. Compounds similar to this compound have been shown to inhibit microbial growth effectively .

Research Findings

A comparative study assessed the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli, supporting the hypothesis that this class of compounds may serve as effective antimicrobial agents .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Interference with Cell Signaling Pathways : It is suggested that the compound affects signaling pathways related to apoptosis and angiogenesis.

- Antimicrobial Mechanisms : Similar compounds have shown to disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. Key steps include:

- Condensation : Reacting substituted carboxylic acids with thiosemicarbazides in the presence of POCl₃ to form thiadiazole intermediates (e.g., cyclization at 90°C under reflux) .

- Cycloaddition : Introducing the pyridazine-thiophene moiety via nucleophilic substitution or cross-coupling reactions (e.g., using catalytic triethylamine for azetidinone formation) .

- Carboxamide coupling : Final amidation of the piperidine-4-carboxylic acid derivative with the thiadiazole-amine group using coupling agents like EDCI/HOBt . Characterization via ¹H/¹³C NMR, HPLC (≥98% purity), and mass spectrometry is critical to confirm structure .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Resolves structural features like the thiophene-proton environment (δ 7.2–7.8 ppm) and piperidine carboxamide signals (δ 2.5–3.5 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S-C vibrations at ~1300 cm⁻¹) .

- HPLC-MS : Ensures purity and validates molecular weight (e.g., m/z matching theoretical values within 0.1 Da) .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved?

Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition) may arise from:

- pH-dependent activity : Adjust assay conditions to mimic physiological pH, as demonstrated in thiadiazole derivatives with variable activity at pH 5–8 .

- Solvent effects : Use standardized solvents (e.g., DMSO ≤1% v/v) to avoid interference with cellular assays.

- Replicate studies : Perform dose-response curves (IC₅₀) in triplicate and validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. How can computational methods optimize synthesis or activity prediction?

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways, reducing trial-and-error experimentation .

- Molecular docking : Predict binding affinities to target proteins (e.g., kinases or antimicrobial targets) by docking the compound’s 3D structure (generated via software like AutoDock Vina) .

- ADMET prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Q. What strategies improve the yield of piperidine-4-carboxamide derivatives?

- Catalyst optimization : Replace traditional bases (e.g., triethylamine) with DMAP or polymer-supported catalysts to enhance coupling efficiency .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or PEG-400) to stabilize intermediates and reduce side reactions .

- Purification : Recrystallize crude products from DMSO/water (2:1) or aqueous acetic acid to remove unreacted starting materials .

Q. How can structural modifications enhance target selectivity?

- SAR studies : Modify substituents on the thiadiazole (e.g., methyl vs. phenyl groups) or pyridazine (e.g., electron-withdrawing vs. donating groups) and compare activity across analogs .

- Bioisosteric replacement : Replace the thiophene ring with furan or pyridine to assess impact on target binding and solubility .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.